molecular formula C14H20N2O2S B5804134 1-Cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea

1-Cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea

Cat. No.: B5804134
M. Wt: 280.39 g/mol
InChI Key: PJUOLAXAWXWNRY-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a cyclopentyl group and a 2,4-dimethoxyphenyl group attached to a thiourea moiety.

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea typically involves the reaction of cyclopentylamine with 2,4-dimethoxyphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopentylamine+2,4-Dimethoxyphenyl isothiocyanateThis compound\text{Cyclopentylamine} + \text{2,4-Dimethoxyphenyl isothiocyanate} \rightarrow \text{this compound} Cyclopentylamine+2,4-Dimethoxyphenyl isothiocyanate→this compound

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-Cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

1-Cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Cyclopentyl-3-phenyl-2-thiourea: Similar structure but lacks the methoxy groups, which may affect its reactivity and biological activity.

    1-Cyclopentyl-3-(4-phenoxyphenyl)thiourea: Contains a phenoxy group instead of methoxy groups, leading to different chemical and biological properties.

    3-Cyclopentyl-1-(2,5-dimethoxyphenyl)thiourea: Similar but with different positioning of methoxy groups, which can influence its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-17-11-7-8-12(13(9-11)18-2)16-14(19)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUOLAXAWXWNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200636
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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